

X-ray crystallographic analysis of 4-Fluoro-2-nitrobenzyl bromide derivatives

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Compound of Interest

Compound Name: 4-Fluoro-2-nitrobenzyl bromide

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A Comparative Guide to the X-ray Crystallographic Analysis of Aromatic Nitro-Bromo Compounds and Analogs of **4-Fluoro-2-nitrobenzyl bromide**

Introduction

X-ray crystallography is an indispensable technique in the fields of chemistry, materials science, and drug development, offering precise three-dimensional structural information of molecules in the crystalline state. This data is fundamental to understanding structure-property relationships, designing new materials, and developing novel therapeutic agents. This guide provides a comparative overview of the X-ray crystallographic analysis of aromatic compounds structurally related to **4-fluoro-2-nitrobenzyl bromide**. While crystallographic data for **4-fluoro-2-nitrobenzyl bromide** itself is not publicly available, this guide draws comparisons from published studies on similar nitro- and bromo-substituted aromatic derivatives. The insights from these analogs are crucial for predicting the structural behavior and intermolecular interactions of novel derivatives.

Comparative Crystallographic Data

The solid-state arrangement of molecules is governed by a variety of intermolecular forces, which in turn dictate the material's bulk properties. The following table summarizes key crystallographic data for several aromatic nitro- and bromo-compounds, providing a quantitative basis for comparison. These examples illustrate how different substituents influence crystal packing and molecular geometry.

Parameter	N'-(4-methyl-2-nitrophenyl)benzohydrazide (I)[1]	N'-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide (II) [1]	(Z)-1-bromo-1-nitro-2-phenylethene[2]	4-bromo-N-(4-bromobenzylidene)aniline[3]
Chemical Formula	C ₁₄ H ₁₃ N ₃ O ₃	C ₁₄ H ₁₀ F ₃ N ₃ O ₃	C ₈ H ₆ BrNO ₂	C ₁₃ H ₉ Br ₂ N
Molecular Weight	271.27 g/mol	325.25 g/mol	Not Specified	Not Specified
Crystal System	Monoclinic	Monoclinic	Orthorhombic	Orthorhombic
Space Group	I2/a	P2 ₁ /n	Pbca	Pccn
a (Å)	16.3097(4)	Not Specified	11.5296(6)	Not Specified
b (Å)	4.89340(10)	Not Specified	7.5013(5)	Not Specified
c (Å)	32.4384(6)	Not Specified	19.7187(12)	Not Specified
α (°)	90	90	90	90
β (°)	99.862(2)	Not Specified	90	90
γ (°)	90	90	90	90
Volume (Å ³)	2550.65(10)	Not Specified	Not Specified	Not Specified
Z	8	Not Specified	8	Not Specified
Temperature (K)	85	Not Specified	Not Specified	Not Specified
Key Interactions	π-π stacking, N-H...O hydrogen bonds[1]	π-π stacking, bifurcated intra- and intermolecular hydrogen bonds, F...F contacts[1]	Weak intermolecular interactions	C-H...π interactions[3][4]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation and extension of scientific findings. The following sections outline typical procedures for the synthesis and single-crystal X-ray diffraction analysis of aromatic nitro-bromo compounds.

Synthesis of Derivatives

The synthesis of derivatives of **4-fluoro-2-nitrobenzyl bromide** often involves multi-step reactions. For instance, the synthesis of related nitrobenzyl bromide compounds can be achieved through the bromination of the corresponding nitrotoluene.^{[5][6]}

A general procedure is as follows:

- **Starting Material Preparation:** The appropriately substituted nitrotoluene is dissolved in a suitable solvent, such as carbon tetrachloride.^[5]
- **Bromination:** Elemental bromine is added dropwise to the heated reaction mixture. The reaction is often initiated or accelerated by irradiation with a lamp.^[5]
- **Workup:** After the reaction is complete, the mixture is cooled and washed with water and a bicarbonate solution to remove excess acid and bromine.
- **Purification:** The crude product is then purified, typically by recrystallization from a solvent like ethanol, to yield the final crystalline product.^[5]

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement is performed using single-crystal X-ray diffraction.

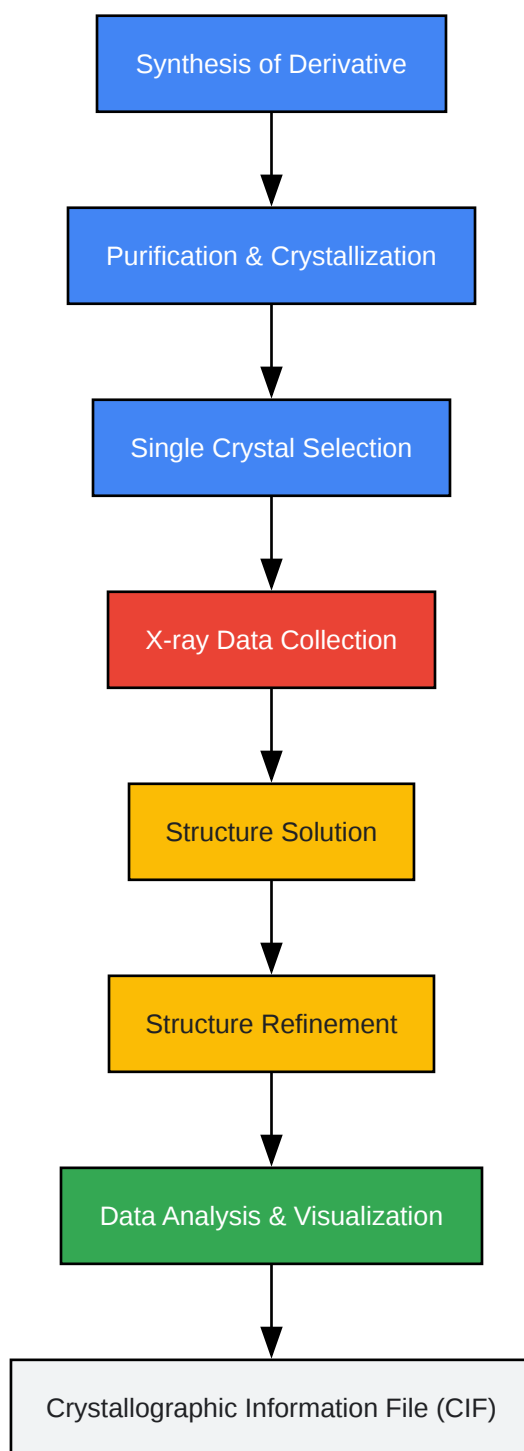
- **Crystal Growth:** High-quality single crystals are essential for successful X-ray analysis. Crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.^{[3][7]}
- **Crystal Mounting:** A suitable single crystal is carefully selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 123 K) to minimize thermal vibrations of the

atoms.^[8] X-rays of a specific wavelength (e.g., Mo K α or Cu K α) are directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.

- **Structure Solution and Refinement:** The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a synthesized compound.



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Caption: Workflow for X-ray Crystallographic Analysis.

Comparative Structural Analysis

The crystal structures of the compared compounds reveal the significant influence of substituent groups on their supramolecular assembly. In the case of the N'-phenylbenzohydrazide derivatives, the presence of a methyl versus a trifluoromethyl group alters the degree of conjugation and the planarity of the molecule, leading to different packing arrangements.[1] Compound I, with the methyl group, exhibits a more twisted conformation, while the electron-withdrawing trifluoromethyl group in compound II promotes a more planar structure, facilitating closer π - π stacking.[1]

Intermolecular interactions such as hydrogen bonds and halogen bonds play a crucial role in stabilizing the crystal lattices. For instance, $\text{C}-\text{H}\cdots\text{Br}$ and $\text{C}-\text{H}\cdots\text{O}$ interactions are commonly observed in related structures, forming chains and layers that build the three-dimensional architecture.[4] The presence of fluorine atoms can introduce additional $\text{C}-\text{H}\cdots\text{F}$ and $\text{C}-\text{F}\cdots\pi$ interactions, further influencing the crystal packing.[4]

Conclusion

The X-ray crystallographic analysis of small molecules like the derivatives of **4-fluoro-2-nitrobenzyl bromide** provides invaluable insights into their molecular conformation and intermolecular interactions. Although specific data for the title compound is not readily available, a comparative analysis of structurally similar compounds highlights key principles of their solid-state behavior. The interplay of substituent effects, hydrogen bonding, and π - π stacking dictates the overall crystal structure, which in turn influences the physicochemical properties of these materials. The experimental protocols and comparative data presented here serve as a valuable resource for researchers engaged in the design and characterization of novel functional molecules.

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